
Historical use of Mephenytoin as an
anticonvulsant drug

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mephenytoin

Cat. No.: B154092 Get Quote
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Abstract
Mephenytoin, marketed as Mesantoin, is a hydantoin-derivative anticonvulsant introduced in

the late 1940s as a therapeutic alternative for epilepsy, particularly in cases refractory to other

treatments.[1] Like its predecessor phenytoin, its primary mechanism of action involves the

blockade of voltage-gated sodium channels.[2][3] However, its clinical utility was hampered by

a significant toxicity profile, including the potential for fatal blood dyscrasias.[1][4]

Mephenytoin's metabolism is notable for its genetic polymorphism, primarily mediated by the

enzyme CYP2C19, making it a key probe substrate in pharmacogenetic research.[5][6] Though

no longer available in the United States or the United Kingdom, its history provides valuable

insights into the evolution of antiepileptic drug development, pharmacogenetics, and toxicology.

[1][2]

Introduction: A Historical Perspective
The quest for effective epilepsy treatments began in the mid-19th century with the use of

bromides, which, while effective, carried a heavy burden of toxicity.[7] Phenobarbital followed in

1912, offering a better therapeutic profile but significant sedative side effects.[7][8] A major

breakthrough occurred in 1936 with the discovery of phenytoin by Putnam and Merritt, who

utilized a novel animal screening model (the Maximal Electroshock Test) to identify the first

non-sedating anticonvulsant.[7][9][10] This success spurred the development of other

hydantoin derivatives. Mephenytoin (5-Ethyl-3-methyl-5-phenylhydantoin) was introduced
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approximately a decade after phenytoin, offering an alternative for controlling tonic-clonic and

complex-partial seizures, especially in patients who were unresponsive to less toxic agents.[1]

Mechanism of Action
Mephenytoin shares its core anticonvulsant mechanism with other hydantoin derivatives like

phenytoin. Its primary target is the voltage-gated sodium channel in neuronal cell membranes.

[2][11]

During a seizure, neurons exhibit sustained, high-frequency repetitive firing of action potentials.

This process is dependent on the rapid cycling of voltage-gated sodium channels between

resting, open, and inactive states. Mephenytoin exerts its effect by binding preferentially to the

inactive state of the sodium channel.[11] This binding stabilizes the channel in its inactive

conformation, prolonging the refractory period and making it less likely to return to the resting

state from which it can be activated again.[11][12] This action is use-dependent, meaning it is

more pronounced in neurons that are firing rapidly. The result is a reduction in the ability of

neurons to sustain high-frequency firing, thereby limiting the spread of seizure activity while

leaving normal, low-frequency neuronal transmission largely unaffected.[2][3][12]
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Caption: Mephenytoin's mechanism of action on voltage-gated sodium channels.

Pharmacology and Metabolism
Mephenytoin is administered as a racemic mixture of (R)- and (S)-enantiomers, each following

a distinct metabolic pathway, which has significant clinical and pharmacogenetic implications.

[5]

The (S)-enantiomer is stereospecifically hydroxylated at the 4' position of the phenyl ring to

form (S)-4'-hydroxymephenytoin.[5][13] This reaction is almost exclusively catalyzed by the
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cytochrome P450 enzyme CYP2C19.[5][6] The gene for CYP2C19 is highly polymorphic,

leading to wide inter-individual variability in the metabolism of (S)-mephenytoin. Individuals

classified as "poor metabolizers" have deficient CYP2C19 activity, leading to slower clearance

and potential toxicity.[6]

Conversely, the (R)-enantiomer is primarily metabolized via N-demethylation to 5-ethyl-5-

phenylhydantoin (Nirvanol).[2][11] This metabolite is not only pharmacologically active as an

anticonvulsant but is also highly toxic and possesses a very long half-life, contributing

significantly to both the therapeutic and adverse effects of mephenytoin.[1][2]
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Caption: Metabolic pathways of the (R)- and (S)-enantiomers of Mephenytoin.

Pharmacokinetic Properties
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The pharmacokinetic profile of mephenytoin is characterized by the rapid absorption of the

parent drug and the much slower elimination of its active metabolite, Nirvanol. This long half-life

of Nirvanol allows for stable blood levels but also contributes to its cumulative toxicity.[14]

Parameter
Mephenytoin
(Parent Drug)

Nirvanol (Active
Metabolite)

Reference(s)

Time to Peak (Tmax) ~1-2 hours - [2][14]

Biological Half-Life

(T½)
~7 hours ~95 - 144 hours [2][3][14]

Therapeutic Serum

Level

25 - 40 µg/mL

(combined drug and

metabolite)

25 - 40 µg/mL

(combined drug and

metabolite)

Primary Metabolism
N-demethylation & 4'-

Hydroxylation
- [2][5]

Clinical Application and Efficacy
Mephenytoin was indicated for the treatment of generalized tonic-clonic (grand mal) seizures

and complex-partial (psychomotor) seizures. Due to its significant potential for toxicity, it was

generally reserved for patients who were refractory to safer anticonvulsants like phenytoin and

phenobarbital.[4]

Population Initial Daily Dose
Maintenance Daily
Dose

Reference(s)

Adults 50 - 100 mg

200 - 600 mg (up to

800 mg) in 3 divided

doses

Children 50 - 100 mg
100 - 400 mg in 3

divided doses

Toxicology and Adverse Effects
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The clinical use of mephenytoin was severely limited by its toxicity, which was considered

greater than that of phenytoin.[4] The most significant risk was the development of potentially

fatal blood dyscrasias, including neutropenia, agranulocytosis, and aplastic anemia, estimated

to occur in up to 1% of patients.[1]

System
Severe/Serious
Adverse Effects

Common/Less
Serious Adverse
Effects

Reference(s)

Hematologic

Agranulocytosis,

Leukopenia,

Neutropenia,

Thrombocytopenia,

Aplastic Anemia

Eosinophilia [4]

Dermatologic

Stevens-Johnson

Syndrome, Exfoliative

Dermatitis

Rash

CNS

Coma, Seizures (in

overdose),

Hallucinations

Drowsiness, Ataxia,

Dizziness, Irritability,

Insomnia, Slurred

Speech

[4][15]

Hepatic
Jaundice, Elevated

Liver Function Tests
- [15]

Other
Lymphadenopathy,

Pulmonary Fibrosis

Nausea, Vomiting,

Gingival Hyperplasia

Decline and Withdrawal from Market
Mephenytoin is no longer commercially available in the US or the UK.[1][2] While its significant

toxicity, particularly the risk of fatal blood dyscrasias, made it a second- or third-line agent, the

official reason for its discontinuation was not cited as safety or effectiveness by the FDA.[1][16]

[17] In 2000, the manufacturer Novartis discontinued the product.[17] Often, drugs are

withdrawn for commercial reasons when they are superseded by newer, safer, and more

effective alternatives, rendering them obsolete and unprofitable.[18][19] The availability of a
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wide range of anticonvulsants with better safety profiles ultimately led to the decline of

mephenytoin's clinical use.

Experimental Protocols
In Vivo Anticonvulsant Screening: The Maximal
Electroshock (MES) Test
The discovery of hydantoin anticonvulsants was enabled by the development of systematic in

vivo screening models. The Maximal Electroshock (MES) test in rodents was a cornerstone for

identifying drugs effective against generalized tonic-clonic seizures.[20][21]

Objective: To identify compounds that prevent seizure spread.

Methodology:

Animal Model: Typically mice or rats are used.[20]

Drug Administration: The test compound (e.g., mephenytoin) is administered to a group of

animals, often intraperitoneally (i.p.) or orally (p.o.). A control group receives the vehicle.

Stimulation: At the time of expected peak drug effect, a brief electrical stimulus (e.g., 50-60

Hz for 0.2 seconds) is delivered via corneal or auricular electrodes. The current is

suprathreshold, sufficient to induce a maximal seizure in control animals.

Endpoint Observation: The primary endpoint is the presence or absence of the tonic hindlimb

extension phase of the seizure. The abolition of this phase is considered a positive result,

indicating anticonvulsant activity.[20]

Data Analysis: The efficacy of the drug is often expressed as the dose required to protect

50% of the animals from the endpoint (the ED50).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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